Technical Monograph: 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene
Technical Monograph: 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene
CAS No. 28202-30-4[1]
Part 1: Executive Summary
2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 28202-30-4) is a specialized fluorinated aromatic intermediate critical to the development of modern agrochemicals and pharmaceuticals.[1] Characterized by the presence of a 1,1,2,2-tetrafluoroethoxy group (–OCF₂CF₂H) , this compound serves as a robust scaffold for Protoporphyrinogen Oxidase (PPO) inhibitors and other bioactive agents where lipophilicity and metabolic stability are paramount.[1]
This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and application in bioisosteric drug design, moving beyond standard catalog data to offer actionable process insights.[1]
Part 2: Chemical Identity & Physicochemical Profile
Nomenclature & Identification
| Parameter | Details |
| IUPAC Name | 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene |
| Common Synonyms | 5-Nitro-2-(1,1,2,2-tetrafluoroethoxy)toluene; PC6777 |
| CAS Number | 28202-30-4 |
| Molecular Formula | C₉H₇F₄NO₃ |
| Molecular Weight | 253.15 g/mol |
| SMILES | CC1=C(C=CC(=C1)[O-])OC(F)(F)C(F)F |
Physical Properties
| Property | Value / Range | Context |
| Appearance | Pale yellow crystalline solid or oil | Dependent on purity/temperature |
| Melting Point | 43–45 °C | Low-melting solid |
| Boiling Point | 90–92 °C | @ Reduced Pressure (approx. 1-2 mmHg) |
| Density | 1.44 g/cm³ | High density due to fluorination |
| LogP | 3.66 | Indicates high lipophilicity |
| Solubility | Soluble in EtOAc, DCM, MeOH | Insoluble in water |
Part 3: Synthetic Pathways & Process Logic
The synthesis of CAS 28202-30-4 requires precise control over regioselectivity, particularly during the introduction of the nitro group.[1] While direct fluoroalkylation of a nitrophenol is possible, the "Alkylation-First" strategy is preferred in industrial settings to mitigate safety risks associated with handling nitrated phenoxides under high-pressure tetrafluoroethylene (TFE) conditions.[1]
Primary Synthetic Route: The "Alkylation-First" Strategy
This pathway avoids the high-energy hazard of reacting TFE with a nitro-substituted phenoxide.[1]
Step 1: Fluoroalkylation of o-Cresol
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Precursor: 2-Methylphenol (o-Cresol).[1]
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Reagent: Tetrafluoroethylene (TFE) gas.
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Catalyst/Base: Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃).
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Solvent: DMF or DMSO (Polar aprotic solvents are essential to solvate the phenoxide anion).
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Mechanism: Base-promoted nucleophilic addition of the phenoxide oxygen to the fluorinated alkene.
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Reaction:Ar-OH + KOH + CF₂=CF₂ → Ar-O-CF₂-CF₂-H[1]
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Note: The terminal hydrogen comes from the solvent or proton exchange during the reaction workup, resulting in the tetrafluoroethyl group (-CF₂CF₂H) rather than a perfluoro group.
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Step 2: Regioselective Nitration
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Substrate: 1-(1,1,2,2-tetrafluoroethoxy)-2-methylbenzene.[1]
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Reagents: Mixed Acid (HNO₃ / H₂SO₄).[2]
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Conditions: Controlled temperature (0–10 °C) to prevent over-nitration.
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Regiochemistry Logic:
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The -OCF₂CF₂H group is a para-director (activator via resonance, though inductively withdrawing).[1]
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The -CH₃ group is an ortho/para-director.[1]
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Steric Control: The bulky tetrafluoroethoxy group at position 1 hinders the ortho positions (2 and 6). Position 2 is already blocked by methyl. Position 6 is sterically crowded.
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Electronic Control: The para position relative to the strong oxygen donor (position 4) is the most electronically activated and sterically accessible site, leading to high selectivity for the 4-nitro isomer.
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Synthesis Workflow Diagram
Caption: Figure 1. Two-step industrial synthesis of CAS 28202-30-4 via fluoroalkylation followed by regioselective nitration.
Part 4: Applications in Drug & Agrochemical Design
The Bioisosteric Advantage
The 1,1,2,2-tetrafluoroethoxy group is a powerful bioisostere for standard alkoxy groups (methoxy/ethoxy).[1]
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Metabolic Stability: The C-F bonds protect the ethyl chain from oxidative metabolism (e.g., O-dealkylation by CYP450 enzymes), significantly extending the half-life of the molecule in vivo.[1]
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Lipophilicity Modulation: The fluorine atoms increase lipophilicity (LogP ~3.66), enhancing membrane permeability and blood-brain barrier (BBB) penetration in pharmaceutical applications.[1]
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Conformational Locking: The "gauche effect" of the fluoroethyl chain can lock the molecule into specific conformations, potentially increasing binding affinity to target protein pockets.
Target Applications
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Protoporphyrinogen Oxidase (PPO) Inhibitors:
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This compound serves as a core scaffold for "diphenyl ether" class herbicides. The nitro group is often reduced to an amine and further derivatized (e.g., to a sulfonamide or imide) to create potent herbicides that induce rapid necrosis in weeds by accumulating protoporphyrin IX.
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Pharmaceutical Intermediates:
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Used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors where the electron-withdrawing nature of the fluoroalkoxy group modulates the pKa of neighboring functional groups.
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Part 5: Experimental Protocol (General Procedure)
Note: This protocol is a generalized high-purity synthesis derived from standard fluoroalkylation methodologies.[1]
Step 1: Synthesis of 1-(1,1,2,2-tetrafluoroethoxy)-2-methylbenzene
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Setup: Charge a high-pressure autoclave with 2-methylphenol (1.0 eq), KOH (0.1 eq), and DMF (5 vol).
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Reaction: Purge with nitrogen, then pressurize with Tetrafluoroethylene (TFE) to 5-10 bar.[1] Heat to 80°C.
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Monitoring: Maintain pressure until uptake ceases (approx. 4-6 hours).
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Workup: Vent TFE (scrubber required). Dilute mixture with water, extract with dichloromethane.[1] Dry organic layer (MgSO₄) and concentrate.
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Purification: Distillation under reduced pressure.
Step 2: Nitration to Target[3]
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Setup: Dissolve the intermediate from Step 1 in Dichloromethane (DCM) . Cool to 0°C.
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Addition: Dropwise add a pre-cooled mixture of Conc. HNO₃ (1.1 eq) and Conc. H₂SO₄ (catalytic). Maintain internal temperature <10°C.
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Quench: Pour onto ice water. Separate phases.
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Isolation: Wash organic phase with NaHCO₃ (aq) to remove acid. Evaporate solvent.[3]
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Crystallization: Recrystallize from Ethanol/Hexane to yield pale yellow crystals of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene .
Part 6: Safety & Handling (HSE)
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Tetrafluoroethylene (TFE): DANGER. TFE is a flammable gas and can polymerize explosively. Must be handled in a barricaded facility with polymerization inhibitors (e.g., terpenes).
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Nitro Compounds: Potential explosion hazard if heated under confinement. Toxic by inhalation and skin absorption.
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GHS Classification:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H411: Toxic to aquatic life with long-lasting effects.[1]
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References
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PubChem Compound Summary. (2025). 1-Nitro-4-(trifluoromethoxy)benzene and related analogs. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (2025). Product Data: 2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 28202-30-4).[1] Retrieved from [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for bioisosterism mechanism).
